molecular formula C17H33N B12539586 Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- CAS No. 685088-25-9

Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)-

Cat. No.: B12539586
CAS No.: 685088-25-9
M. Wt: 251.5 g/mol
InChI Key: VZPLUGRAJIOAOG-UHFFFAOYSA-N
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Description

Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl group and four methyl groups attached to a cyclohexyl ring, which is further connected to the piperidine ring. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form the desired piperidine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination, which are commonly employed in the synthesis of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions may result in various substituted piperidine derivatives .

Scientific Research Applications

Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes, receptors, or ion channels, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- include other piperidine derivatives such as:

Uniqueness

The uniqueness of piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- lies in its specific structural features, such as the presence of an ethyl group and four methyl groups on the cyclohexyl ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- is a nitrogen-containing heterocyclic compound characterized by a piperidine ring with a bulky cyclohexyl substituent. Its molecular formula is C14_{14}H27_{27}N, and it has a molecular weight of approximately 213.38 g/mol. This compound's unique structure suggests potential biological activities, although specific studies on its biological effects remain limited.

Chemical Structure and Properties

The compound features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Substituents : An ethyl group and a bulky 3,3,5,5-tetramethylcyclohexyl group.

The structural characteristics of Piperidine derivatives often influence their biological activity. For instance, the presence of bulky groups can affect the compound's interaction with biological targets.

Biological Activity Overview

While direct studies on Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- are scarce, insights can be drawn from related compounds and general piperidine derivatives:

  • Pharmacological Potential : Piperidine derivatives are known to exhibit various pharmacological properties including analgesic, anti-inflammatory, and anti-cancer activities. The structural modifications in piperidine compounds can lead to diverse biological effects.
  • Mechanisms of Action : Similar piperidine compounds have been studied for their interactions with neurotransmitter systems (e.g., dopamine and norepinephrine transporters), which suggest potential applications in neuropharmacology .

Table 1: Comparison of Biological Activities in Related Piperidine Compounds

Compound NameCAS NumberKey Biological Activity
Piperidine derivative A685088-27-1Inhibits dopamine transporter (DAT)
Piperidine derivative B685088-26-0Anti-inflammatory effects
Piperidine derivative C685088-25-9Potential anti-cancer activity

Notable Research Findings

  • Dopamine Transporter Interaction : Studies indicate that certain piperidine derivatives show high affinity for the dopamine transporter (DAT), suggesting potential use in treating disorders like depression and ADHD .
  • Anti-inflammatory Properties : Some piperidine analogs have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, which could be relevant for developing anti-inflammatory drugs .

Future Research Directions

The specific biological effects of Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- necessitate further investigation through experimental studies. Future research should focus on:

  • In vitro and In vivo Studies : To elucidate the pharmacodynamics and pharmacokinetics of this compound.
  • Mechanistic Studies : To understand the interactions at the molecular level with biological targets.
  • Comparative Analysis : To evaluate its efficacy against established piperidine derivatives.

Properties

CAS No.

685088-25-9

Molecular Formula

C17H33N

Molecular Weight

251.5 g/mol

IUPAC Name

1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)piperidine

InChI

InChI=1S/C17H33N/c1-6-17(18-10-8-7-9-11-18)13-15(2,3)12-16(4,5)14-17/h6-14H2,1-5H3

InChI Key

VZPLUGRAJIOAOG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CC(C1)(C)C)(C)C)N2CCCCC2

Origin of Product

United States

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